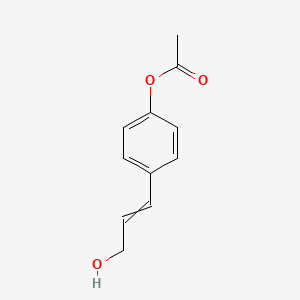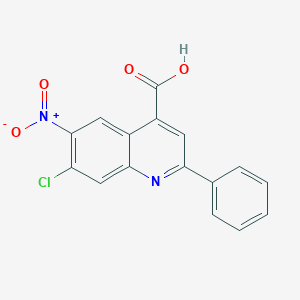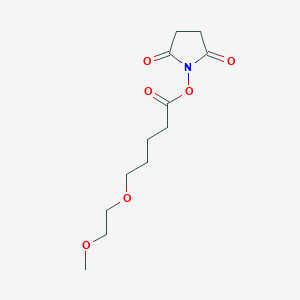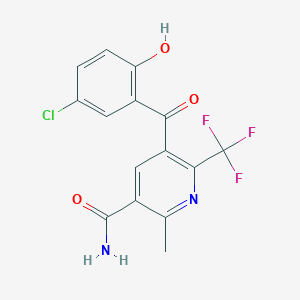
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a chlorobenzoyl group, a methyl group, and a trifluoromethyl group attached to a nicotinamide backbone. Its molecular formula is C15H10ClF3N2O2.
Preparation Methods
The synthesis of 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-hydroxy-5-chlorobenzoyl chloride with an appropriate base to form the chlorobenzoyl intermediate.
Coupling with nicotinamide: The chlorobenzoyl intermediate is then reacted with 2-methyl-6-(trifluoromethyl)nicotinamide under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV filters and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and chlorobenzoyl groups play a crucial role in its binding to target proteins, while the trifluoromethyl group enhances its stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide include:
2-Hydroxy-5-chlorobenzophenone: Known for its use as a UV filter.
5-Chloro-2-hydroxybenzophenone: Used in sunscreens and camera lens filters.
8-Hydroxyquinoline 5-chloro-2-hydroxybenzoic acid: A novel second-order nonlinear optical crystal.
Compared to these compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClF3N2O3 |
|---|---|
Molecular Weight |
358.70 g/mol |
IUPAC Name |
5-(5-chloro-2-hydroxybenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-6-8(14(20)24)5-10(13(21-6)15(17,18)19)12(23)9-4-7(16)2-3-11(9)22/h2-5,22H,1H3,(H2,20,24) |
InChI Key |
AQSRLDOYLSXUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
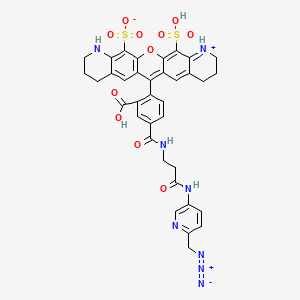
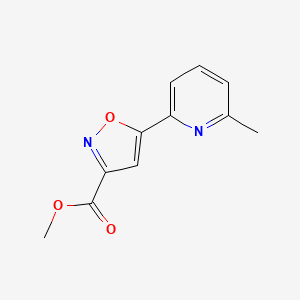
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
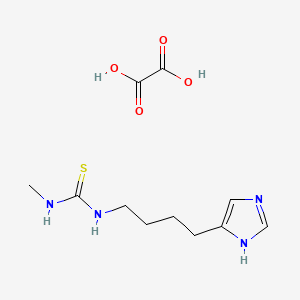

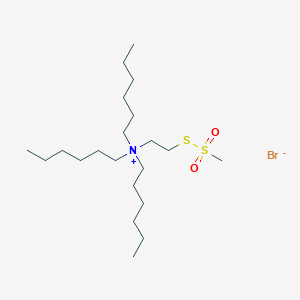
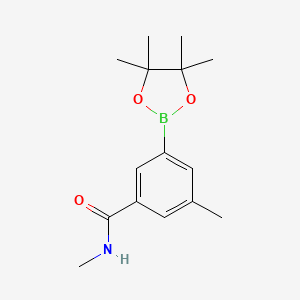
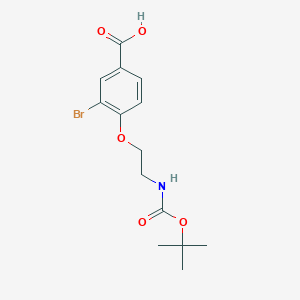
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
